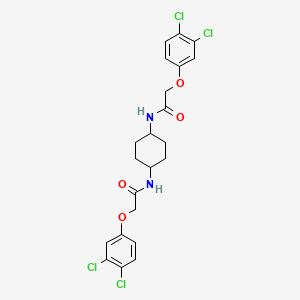Isr-IN-2
CAS No.:
Cat. No.: VC16018095
Molecular Formula: C22H22Cl4N2O4
Molecular Weight: 520.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H22Cl4N2O4 |
|---|---|
| Molecular Weight | 520.2 g/mol |
| IUPAC Name | 2-(3,4-dichlorophenoxy)-N-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]cyclohexyl]acetamide |
| Standard InChI | InChI=1S/C22H22Cl4N2O4/c23-17-7-5-15(9-19(17)25)31-11-21(29)27-13-1-2-14(4-3-13)28-22(30)12-32-16-6-8-18(24)20(26)10-16/h5-10,13-14H,1-4,11-12H2,(H,27,29)(H,28,30) |
| Standard InChI Key | JNLGSKLUABTOBY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1NC(=O)COC2=CC(=C(C=C2)Cl)Cl)NC(=O)COC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical and Structural Profile of Isr-IN-2
Molecular Composition
Isr-IN-2 is a synthetic organic compound with the molecular formula and a molecular weight of 520.23 g/mol . Its structure includes a tetra-substituted aromatic core linked to a chlorinated side chain, a design optimized for binding to ISR pathway components. The compound’s stereochemistry and functional groups contribute to its high affinity for target kinases involved in stress response regulation.
Table 1: Key Chemical Properties of Isr-IN-2
| Property | Value |
|---|---|
| CAS Number | 1628478-12-5 |
| Molecular Formula | |
| Molecular Weight | 520.23 g/mol |
| Solubility | 2.5 mg/mL in DMSO at 60°C |
| Storage Conditions | -20°C (stable for 1 month) |
Physicochemical Stability
Isr-IN-2 demonstrates moderate solubility in dimethyl sulfoxide (DMSO), requiring gentle heating (60°C) and sonication for complete dissolution . Stability assessments indicate that the compound degrades upon repeated freeze-thaw cycles, necessitating aliquot storage at -80°C for long-term preservation (up to 6 months). Researchers must reconstitute the compound immediately before experimental use to maintain activity.
Pharmacological Mechanism and Target Engagement
Inhibition of the Integrated Stress Response
Isr-IN-2 selectively suppresses the ISR, a conserved cellular pathway activated by phosphorylation of the eukaryotic initiation factor 2α (eIF2α) . Under stress conditions (e.g., nutrient deprivation, oxidative injury), ISR kinases such as GCN2 and PERK phosphorylate eIF2α, halting global protein synthesis while promoting stress-adaptive gene expression . Isr-IN-2 disrupts this process by directly binding to ISR kinases, reducing their affinity for ATP and preventing eIF2α phosphorylation .
Potency and Selectivity
Research Applications and Experimental Use
In Vitro Models of Cellular Stress
Isr-IN-2 has been employed to study ISR dynamics in cancer cell lines, neuronal cultures, and immune cells. For example, in glioblastoma models, the compound attenuates tumor survival under hypoxia by blocking stress-induced pro-survival signals . Similarly, in neurodegenerative studies, Isr-IN-2 mitigates endoplasmic reticulum stress-mediated apoptosis, highlighting its neuroprotective potential .
Table 2: Recommended Stock Solution Preparation
| Stock Concentration | Volume (per 1 mg) |
|---|---|
| 1 mM | 1.9222 mL |
| 5 mM | 0.3844 mL |
| 10 mM | 0.1922 mL |
Synergy with Other Therapeutic Agents
Preliminary data suggest that Isr-IN-2 enhances the efficacy of chemotherapeutic drugs by sensitizing cancer cells to DNA damage. In breast adenocarcinoma lines, co-treatment with Isr-IN-2 and doxorubicin reduced viable cell counts by 40% compared to doxorubicin alone . These findings align with broader efforts to exploit ISR modulation in combination therapies.
Limitations and Future Directions
Pharmacokinetic Challenges
Despite its in vitro potency, Isr-IN-2 exhibits poor bioavailability in murine models, likely due to rapid hepatic clearance and plasma protein binding . Structural modifications, such as PEGylation or prodrug formulations, are under investigation to improve its pharmacokinetic profile.
Unanswered Mechanistic Questions
The precise molecular interactions between Isr-IN-2 and dimeric GCN2 remain unresolved. Recent studies propose that the compound allosterically modulates ATP-binding pockets, but crystallographic data are needed to validate this hypothesis . Additionally, the role of ISR inhibition in immune modulation warrants exploration, particularly in autoimmune and inflammatory diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume